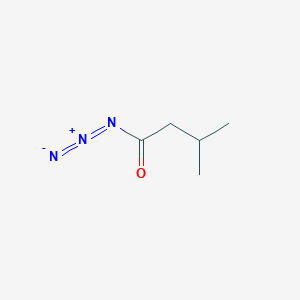

3-Methylbutanoyl azide

CAS No.: 62384-21-8

Cat. No.: VC20622347

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62384-21-8 |

|---|---|

| Molecular Formula | C5H9N3O |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 3-methylbutanoyl azide |

| Standard InChI | InChI=1S/C5H9N3O/c1-4(2)3-5(9)7-8-6/h4H,3H2,1-2H3 |

| Standard InChI Key | BPCIVCHQUIYLON-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylbutanoyl azide consists of a five-carbon branched chain (3-methylbutanoyl) attached to an azide group. The IUPAC name is 3-methylbutanoyl azide, with the systematic formula C₅H₉N₃O. The azide group adopts a linear geometry, with bond angles of approximately 115° (R–N1–N2) and 172° (N1–N2–N3), as observed in analogous methyl azide . The branched alkyl chain introduces steric hindrance, reducing reactivity toward bulky electrophiles compared to aromatic azides like benzyl azide .

Table 1: Comparative Structural and Physical Properties of Selected Azides

Synthetic Methodologies

Nucleophilic Substitution

The most common synthesis involves reacting 3-methylbutanoyl chloride with sodium azide (NaN₃) in anhydrous acetone:

Yields typically exceed 70% under inert conditions . Side reactions, such as hydrolysis to carboxylic acids, are mitigated by controlling moisture levels.

Curtius Rearrangement

Thermal decomposition of 3-methylbutanoyl isocyanate yields the azide via a nitrene intermediate:

This method is less favored due to safety concerns associated with nitrene intermediates .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Nucleophilic substitution | 75 | 0°C, anhydrous | Scalable, minimal byproducts |

| Curtius rearrangement | 50 | 100°C, vacuum | Direct pathway |

Reactivity and Applications

Click Chemistry

3-Methylbutanoyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

This reaction is pivotal in drug discovery for constructing heterocyclic scaffolds .

Staudinger Reaction

Reaction with triphenylphosphine produces iminophosphoranes, intermediates in amine synthesis:

The bulky acyl group slows reaction kinetics compared to aryl azides .

| Compound | Decomposition Temp (°C) | Hazard Notes |

|---|---|---|

| Methyl azide | 50 | Extreme shock sensitivity |

| 3-Methylbutanoyl azide | 150 | Moderate sensitivity |

Comparative Analysis with Structural Analogs

Steric Effects

The 3-methylbutanoyl group impedes nucleophilic attack at the terminal nitrogen (N3) due to steric bulk, contrasting with methyl azide’s unhindered reactivity . This property is exploited in selective functionalization strategies.

Solubility and Lipophilicity

The branched chain enhances lipophilicity (logP ≈ 1.8) compared to hydrophilic methyl azide (logP ≈ -0.3), making it suitable for lipid-based drug formulations .

Recent Advances and Future Directions

Recent studies explore bioorthogonal applications, leveraging its stability in physiological conditions. Challenges remain in improving synthetic yields and reducing purification steps. Future research may focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume